N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzofuran, chromene, and chlorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with an activated ester or acid chloride derivative of the benzofuran core.
Formation of the Chromene Ring: The chromene ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under basic conditions.
Final Coupling Reaction: The final step involves coupling the benzofuran-chlorophenyl intermediate with the chromene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up reaction volumes: Ensuring consistent mixing and temperature control.
Using continuous flow reactors: To improve reaction efficiency and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other benzofuran and chromene derivatives, such as:
Uniqueness
- Structural Complexity : The combination of benzofuran, chromene, and chlorophenyl groups in a single molecule.
- Reactivity : Unique reactivity patterns due to the presence of multiple functional groups.
- Applications : Broader range of applications in various scientific fields compared to simpler analogs.
Properties
Molecular Formula |
C27H19ClN2O5 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19ClN2O5/c1-14-11-15(2)23-19(31)13-22(34-21(23)12-14)26(32)30-24-18-5-3-4-6-20(18)35-25(24)27(33)29-17-9-7-16(28)8-10-17/h3-13H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
OOBPHRSQCPIHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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